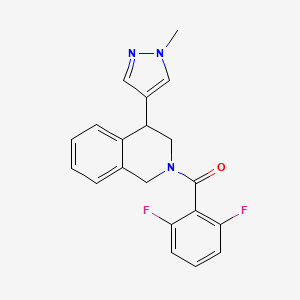

(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound "(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" features a hybrid structure combining a 2,6-difluorophenyl methanone group with a 3,4-dihydroisoquinoline core substituted at position 4 with a 1-methyl-1H-pyrazol-4-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its significance in targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O/c1-24-10-14(9-23-24)16-12-25(11-13-5-2-3-6-15(13)16)20(26)19-17(21)7-4-8-18(19)22/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXBKUSYOYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure comprises a difluorophenyl moiety linked to a pyrazole and a dihydroisoquinoline unit, suggesting potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis-inducing mechanisms.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through inhibition of phosphodiesterase (PDE) enzymes.

- Neuroprotective Properties : Its structural components indicate possible interactions with neurotransmitter systems, suggesting potential benefits in neurodegenerative conditions.

The biological activity of the compound can be attributed to several key mechanisms:

- PDE Inhibition : Like other compounds containing pyrazole and isoquinoline moieties, it may act as a selective inhibitor of phosphodiesterases, particularly PDE4, which is involved in inflammatory responses .

- Apoptosis Induction : The presence of the dihydroisoquinoline structure is associated with pro-apoptotic activity in various cancer cell lines, potentially through modulation of Bcl-2 family proteins.

- Neurotransmitter Modulation : The compound may influence acetylcholine levels by acting as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease .

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

- A study on PDE inhibitors demonstrated that structurally related compounds showed significant activity in reducing inflammation in animal models . This suggests that our compound could exhibit similar effects.

- In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, highlighting the potential for anticancer applications.

Data Tables

The following table summarizes key findings from recent studies related to the biological activities of similar compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and isoquinoline exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications in the pyrazole moiety can enhance the compound's ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria. The presence of the difluorophenyl group is believed to play a crucial role in enhancing the lipophilicity of the molecule, thereby improving its membrane permeability and overall efficacy against microbial strains .

Organic Electronics

Due to its unique electronic properties, (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it a candidate for use as an electron transport layer or emitting layer in these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.

Pesticide Development

The unique structure of the compound suggests potential applications in pesticide development. Studies are underway to evaluate its efficacy as a biopesticide against various agricultural pests. The incorporation of the pyrazole ring is particularly promising due to its known insecticidal properties .

Herbicide Research

Research is also exploring the herbicidal potential of this compound. Initial findings indicate that it may inhibit key enzymes involved in plant growth, thus providing a basis for developing new herbicides that are more effective and environmentally friendly compared to traditional chemicals.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s 3,4-dihydroisoquinoline core distinguishes it from other heterocyclic systems. For example:

- Compound: Contains a 1,2,4-triazole core with a 2,4-difluorophenyl group and phenylsulfonyl substituents. The triazole ring offers rigidity and hydrogen-bonding capacity, contrasting with the partially saturated dihydroisoquinoline’s flexibility .

- Compound: Features a pyrazole ring substituted with bromo and methyl groups.

Substituent Effects

Fluorine Substitution Patterns

- Target Compound : The 2,6-difluorophenyl group creates a symmetrical substitution pattern, likely enhancing metabolic stability and electron-withdrawing effects compared to the 2,4-difluorophenyl group in ’s triazole derivative. The latter’s asymmetric substitution may influence dipole moments and binding specificity .

- Compound: Shares the 2,6-difluorophenyl group with the target compound, suggesting similarities in electronic properties and steric demands.

Functional Group Diversity

- Thioether vs. Methanone Linkages: The compound includes a thioether linkage, which may confer redox sensitivity or altered pharmacokinetics compared to the target’s methanone group, which is more hydrolytically stable .

Physicochemical Properties (Inferred)

Implications for Drug Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.